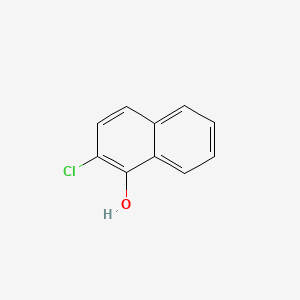

2-Chloronaphthalen-1-ol

Overview

Description

2-Chloronaphthalen-1-ol is a chemical compound with the molecular formula C10H7ClO . It has been studied as a potential therapeutic agent for autoimmune diseases .

Molecular Structure Analysis

The molecular structure of 2-Chloronaphthalen-1-ol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at one position by a chlorine atom and at another position by a hydroxyl group .Physical And Chemical Properties Analysis

2-Chloronaphthalen-1-ol has a molecular weight of 178.61 g/mol . It has one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom in the hydroxyl group) . The exact mass is 178.0185425 g/mol .Scientific Research Applications

Photocatalytic Decomposition : 2-Chloronaphthalene (2-CN) has been studied for its decomposition efficiency and mechanism in aqueous media using zero-valent iron (ZVI) assisted by TiO2 photodecomposition. This research is significant for understanding the degradation of persistent organic pollutants (Qi et al., 2019).

Inclusion Complex Studies : Research on the inclusion complexes between β-Cyclodextrin and 1-Chloronaphthalene in aqueous solutions provides insights into the molecular interactions and fluorescence characteristics of chloronaphthalenes (Hamai, 1999).

Extraction-Photometric Determination : Studies have explored the use of 1-(5-benzylthiazol-2-yl)azonaphthalen-2-ol in the extraction and photometric determination of cadmium(II), demonstrating its potential in analytical chemistry (Tupys & Tymoshuk, 2015).

Adsorption and Dehalogenation : The interaction of 2-chloronaphthalene with high carbon iron filings (HCIF) has been studied for adsorption, dehalogenation, and mass transfer limitations, contributing to the understanding of how such compounds interact with various materials (Sinha & Bose, 2007).

Molecular Structural Analysis : Research on the carbon-chlorine bond in chloronaphthalenes provides insights into their molecular structure and electronic properties, which is vital for understanding their chemical behavior (Ketelaar & Oosterhout, 1946).

Rotational Band Contour Analysis : Studies have analyzed the high-resolution electronic bands of 2-chloronaphthalene, providing data on the molecular geometry and electronic transitions, important for spectroscopic applications (Singh & Thakur, 1978).

Excimer Formation in Aqueous Solutions : Research on excimer formation of 1-chloronaphthalene in aqueous solutions containing γ-cyclodextrin or maltosyl-γ-cyclodextrin contributes to the understanding of molecular interactions in solutions (Hamai, 2005).

Physical Properties in Binary Mixtures : Studies on the density, viscosity, and speed of sound in binary mixtures of 1-chloronaphthalene with various alcohols contribute to the understanding of its physical properties in different solvent systems (Aminabhavi & Patil, 1998).

Thermodynamic Properties : Research on the molar heat capacities of 2-chloronaphthalene at various temperatures provides essential data for its thermodynamic properties (Miltenburg & Verdonk, 1991).

Atmospheric Oxidation Mechanism : Studies investigating the OH-initiated atmospheric oxidation mechanism of 1-chloronaphthalene enhance our understanding of its environmental impact and degradation pathways (Cui et al., 2018).

Future Directions

properties

IUPAC Name |

2-chloronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONRDHPFOHAWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955945 | |

| Record name | 2-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloronaphthalen-1-ol | |

CAS RN |

606-40-6, 34390-12-0 | |

| Record name | 1-Naphthalenol, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalen-1-ol, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

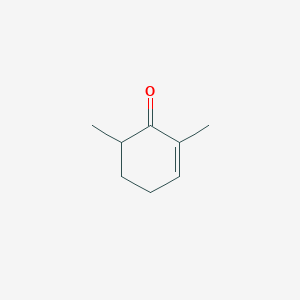

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

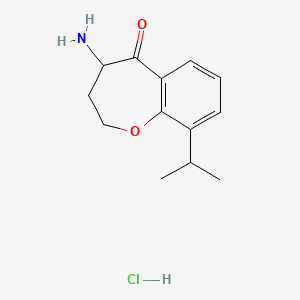

![4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride](/img/structure/B7905679.png)